Cas no 1017778-98-1 (2-Methoxy-6-(trifluoromethyl)benzaldehyde)

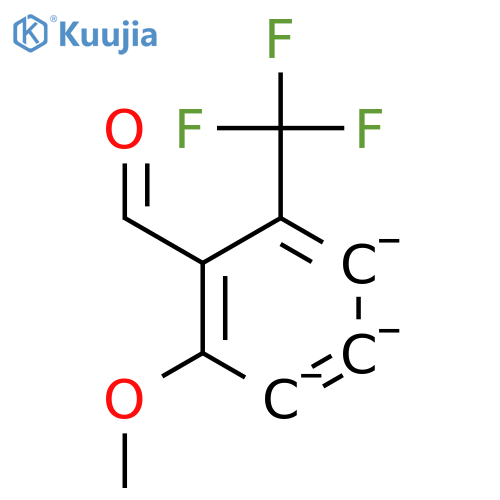

1017778-98-1 structure

商品名:2-Methoxy-6-(trifluoromethyl)benzaldehyde

CAS番号:1017778-98-1

MF:C9H7F3O2

メガワット:204.145893335342

MDL:MFCD09832324

CID:3161428

PubChem ID:20111744

2-Methoxy-6-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-6-(trifluoromethyl)benzaldehyde

- MFCD09832324

- 1017778-98-1

- AKOS015956492

- LLBTYKHVRXDHKF-UHFFFAOYSA-N

- SCHEMBL4540699

- DTXSID301272176

- CS-0439947

-

- MDL: MFCD09832324

- インチ: InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3

- InChIKey: LLBTYKHVRXDHKF-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC(=C1C=O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 204.03981395g/mol

- どういたいしつりょう: 204.03981395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 26.3Ų

2-Methoxy-6-(trifluoromethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015000476-250mg |

2-Methoxy-6-(trifluoromethyl)benzaldehyde |

1017778-98-1 | 97% | 250mg |

$504.00 | 2023-09-04 | |

| abcr | AB263905-10 g |

2-Methoxy-6-(trifluoromethyl)benzaldehyde, 97%; . |

1017778-98-1 | 97% | 10g |

€579.30 | 2023-04-27 | |

| Alichem | A015000476-1g |

2-Methoxy-6-(trifluoromethyl)benzaldehyde |

1017778-98-1 | 97% | 1g |

$1504.90 | 2023-09-04 | |

| Chemenu | CM315903-10g |

2-Methoxy-6-(trifluoromethyl)benzaldehyde |

1017778-98-1 | 95% | 10g |

$464 | 2023-02-03 | |

| Aaron | AR009AM0-5g |

2-Methoxy-6-(trifluoromethyl)benzaldehyde |

1017778-98-1 | 95% | 5g |

$271.00 | 2025-02-12 | |

| abcr | AB263905-25g |

2-Methoxy-6-(trifluoromethyl)benzaldehyde, 97%; . |

1017778-98-1 | 97% | 25g |

€972.50 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2496-1G |

2-methoxy-6-(trifluoromethyl)benzaldehyde |

1017778-98-1 | 95% | 1g |

¥ 627.00 | 2023-03-07 | |

| Apollo Scientific | PC302931-5g |

2-Methoxy-6-(trifluoromethyl)benzaldehyde |

1017778-98-1 | 5g |

£148.00 | 2025-02-21 | ||

| abcr | AB263905-5 g |

2-Methoxy-6-(trifluoromethyl)benzaldehyde, 97%; . |

1017778-98-1 | 97% | 5g |

€330.10 | 2023-04-27 | |

| Apollo Scientific | PC302931-10g |

2-Methoxy-6-(trifluoromethyl)benzaldehyde |

1017778-98-1 | 10g |

£263.00 | 2025-02-21 |

2-Methoxy-6-(trifluoromethyl)benzaldehyde 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1017778-98-1 (2-Methoxy-6-(trifluoromethyl)benzaldehyde) 関連製品

- 322-79-2(Triflusal)

- 134-11-2(2-Ethoxybenzoic acid)

- 91-52-1(2,4-Dimethoxybenzoic acid)

- 93-02-7(2,5-Dimethoxybenzaldehyde)

- 328-90-5(4-Trifluoromethylsalicylic acid)

- 344-48-9(2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl ether)

- 86-51-1(2,3-Dimethoxybenzaldehyde)

- 135-02-4(2-Methoxybenzaldehyde)

- 148-53-8(2-Hydroxy-3-methoxybenzaldehyde)

- 98-17-9(ALPHA,A,A-Trifluoro-m-cresol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1017778-98-1)2-Methoxy-6-(trifluoromethyl)benzaldehyde

清らかである:99%

はかる:10g

価格 ($):333.0